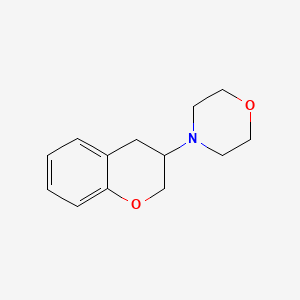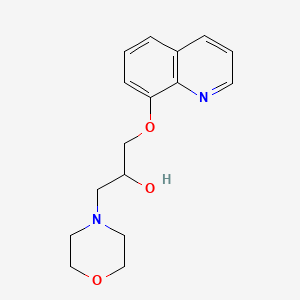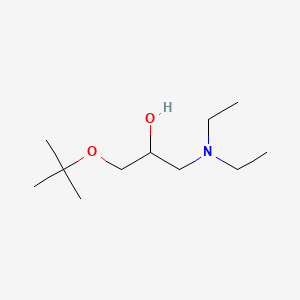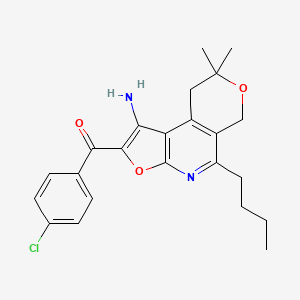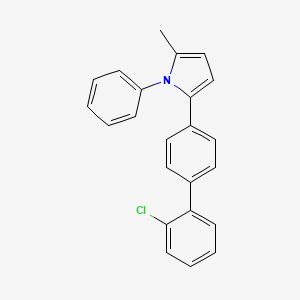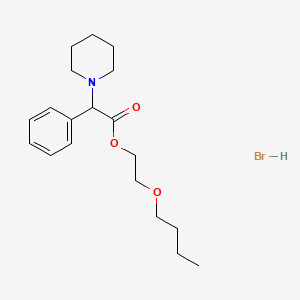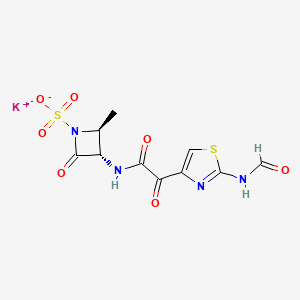
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is a complex organic compound that features a thiazole ring, an azetidine ring, and a sulphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the formylamino group. The azetidine ring is then synthesized and functionalized with the oxoacetyl group. Finally, the sulphonate group is introduced, and the potassium salt is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. This might involve screening for activity against specific diseases or conditions, such as bacterial infections or cancer.
Industry
In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism by which Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or undergoing metabolic transformations.
類似化合物との比較
Similar Compounds
Similar compounds might include other thiazole-containing molecules, azetidine derivatives, or sulphonate salts. Examples could be:
- Thiazole-4-carboxylic acid derivatives
- Azetidine-2-carboxylic acid derivatives
- Potassium sulphonate salts
Uniqueness
Potassium (2S-trans)-3-(((2-(formylamino)thiazol-4-yl)oxoacetyl)amino)-2-methyl-4-oxoazetidine-1-sulphonate is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
88023-65-8 |
|---|---|
分子式 |
C10H9KN4O7S2 |
分子量 |
400.4 g/mol |
IUPAC名 |
potassium;(2S,3S)-3-[[2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C10H10N4O7S2.K/c1-4-6(9(18)14(4)23(19,20)21)13-8(17)7(16)5-2-22-10(12-5)11-3-15;/h2-4,6H,1H3,(H,13,17)(H,11,12,15)(H,19,20,21);/q;+1/p-1/t4-,6-;/m0./s1 |
InChIキー |
PPMCTCAERIMPSL-DPIOYBAHSA-M |
異性体SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
正規SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=O)C2=CSC(=N2)NC=O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


